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Compound of Interest

Compound Name: 5,7-Dimethylbenzo[d]isothiazole

Cat. No.: B13000567

Get Quote

Executive Summary
5,7-Dimethylbenzo[d]isothiazole (C₉H₉NS, MW 163.24 Da) is a substituted bicyclic

heterocycle often utilized as a scaffold in the synthesis of bioactive compounds, including

antivirals and saccharide receptors.[1][2] Accurate identification of this compound requires

distinguishing it from its structural isomers (e.g., benzothiazoles) and homologous derivatives.

This guide details the specific MS fragmentation pathways of the 5,7-dimethyl derivative,

contrasting them with the parent benzo[d]isothiazole and its isomer, benzothiazole. The

presence of methyl groups at the 5 and 7 positions introduces characteristic mass shifts and

inductive stabilization effects that define its spectral fingerprint.

Chemical Structure & Properties[2][3][4][5][6][7][8]
[9]

IUPAC Name: 5,7-Dimethyl-1,2-benzisothiazole

Molecular Formula: C₉H₉NS
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Monoisotopic Mass: 163.0456 Da

Core Scaffold: Benzo[d]isothiazole (S atom at position 1, N at position 2).

Substituents: Methyl groups at positions 5 and 7 (benzene ring).

Fragmentation Analysis (EI-MS)
The electron ionization (EI) mass spectrum of 5,7-Dimethylbenzo[d]isothiazole is governed

by the lability of the isothiazole ring (S–N bond) and the stability of the substituted benzene

core.

Primary Fragmentation Pathways
The molecular ion (M⁺, m/z 163) is typically the base peak or highly abundant due to the

aromatic stability of the fused system.

Loss of HCN (Hydrogen Cyanide):

Mechanism: Cleavage of the isothiazole ring involving the N(2)–C(3) bond and the S(1)–

N(2) bond.

Transition: m/z 163

m/z 136 (

m = 27 Da).

Fragment Structure: A thioketene-like or mercaptophenyl cation species (rearranged). This

is the diagnostic pathway for isothiazoles.

Loss of CS (Carbon Monosulfide):

Mechanism: Extrusion of the sulfur atom and C(3) carbon.

Transition: m/z 163

m/z 119 (

m = 44 Da).
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Note: This pathway competes with HCN loss but is often less intense in isothiazoles

compared to benzothiazoles.

Loss of Methyl Radical ([3]•CH₃):

Mechanism: Benzylic-type cleavage of the 5- or 7-methyl groups.

Transition: m/z 163

m/z 148 (

m = 15 Da).

Significance: Confirms the presence of alkyl substituents on the aromatic ring.

Fragmentation Pathway Diagram
The following diagram illustrates the logical flow of ion decomposition.
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Caption: Proposed EI-MS fragmentation tree for 5,7-Dimethylbenzo[d]isothiazole showing

primary losses of HCN, CS, and Methyl radicals.
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Comparative Analysis: Target vs. Alternatives
Distinguishing 5,7-Dimethylbenzo[d]isothiazole from its isomers is critical in synthesis

validation.

Comparison Table

Feature
5,7-

Dimethylbenzo[d]isot

hiazole (Target)

Benzo[d]isothiazole

(Parent)
Dimethylbenzothiazo

le (Isomer)

Molecular Ion (M⁺) m/z 163 m/z 135 m/z 163

Base Peak Typically m/z 163 m/z 135 m/z 163

Primary Loss
-HCN (27 Da)

m/z 136

-HCN (27 Da)

m/z 108

-HCN (27 Da)

m/z 136

Secondary Loss
-CS (44 Da)

m/z 119

-CS (44 Da)

m/z 91

-CS (44 Da)

m/z 119

Methyl Loss m/z 148 (Distinctive) Absent
m/z 148 (Variable

intensity)

RDA Fragmentation Not prominent Not prominent

Retro-Diels-Alder rare

in simple

benzothiazoles

Key Differentiator

Relative Intensity:

Isothiazoles often

show higher

abundance of [M-

HCN] due to the

weaker S-N bond

compared to the S-C

bond in thiazoles.[4]

Lack of alkyl

fragments (m/z 148

absent).

Isotopic Pattern:

Identical, but retention

time in GC differs

significantly.

Distinguishing Isomers
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Vs. Benzothiazoles: While both lose HCN, the mechanism differs.[5] In benzo[d]isothiazole,

the N is adjacent to the benzene ring (via C-C bond) and S (via S-N bond). In benzothiazole,

N is separated from S by a carbon. The cleavage of the S-N bond in isothiazoles is

energetically more favorable, often leading to a sharper onset of the [M-HCN] fragment.

Vs. Positional Isomers (e.g., 4,6-Dimethyl): MS alone is often insufficient to distinguish 5,7-

dimethyl from 4,6-dimethyl isomers. NMR spectroscopy (coupling constants of aromatic

protons) is required for definitive positional assignment.[6][7]

Experimental Protocol for Identification
To replicate these results, the following protocol is recommended for GC-MS analysis.

Sample Preparation
Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol or

Dichloromethane.

Concentration: Dilute to approx. 10 ppm for full-scan acquisition.

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrument Parameters (GC-MS)
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet Temp: 250°C (Split mode 10:1).

Oven Program:

Initial: 60°C (hold 1 min).

Ramp: 20°C/min to 280°C.

Final: 280°C (hold 5 min).

Ionization: Electron Impact (EI) at 70 eV.[8]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://scite.ai/reports/high-resolution-mass-spectrometry-ii-some-26vkDJ
https://www.benchchem.com/product/b1223312
https://pdf.benchchem.com/3329/validating_the_synthesis_of_benzothiazole_derivatives_through_spectroscopic_methods.pdf
https://escholarship.org/content/qt67f0p01z/qt67f0p01z.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13000567?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source Temp: 230°C.

Scan Range: m/z 40–300.

Workflow Diagram

Sample Dissolution
(MeOH/DCM)

GC Separation
(HP-5MS Column)

Injection EI Ionization
(70 eV)

Elution Mass Analyzer
(Quadrupole/ToF)

Fragmentation Data Analysis
(Extract Ion Chromatogram)

Detection

Click to download full resolution via product page

Caption: Standard GC-MS workflow for the structural validation of substituted

benzo[d]isothiazoles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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